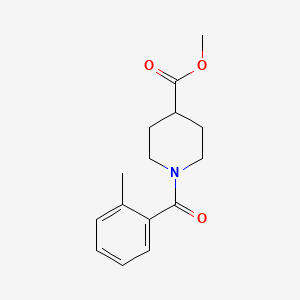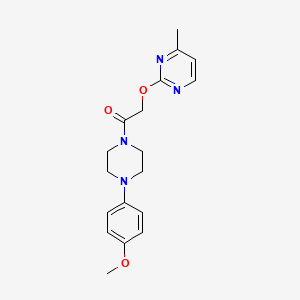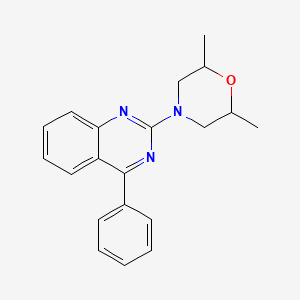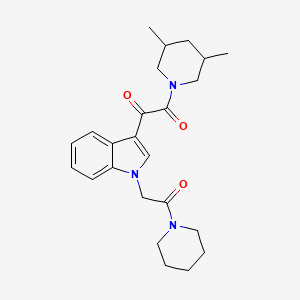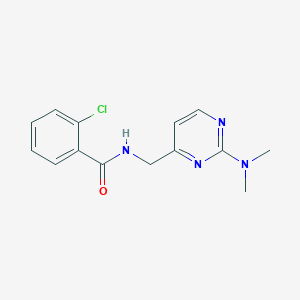
2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group and a pyrimidine ring, which is further modified with a dimethylamino group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Mode of Action
Pyrimidinamine derivatives are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
As a pyrimidinamine derivative, it is likely to affect the electron transport chain in the mitochondria by inhibiting complex i . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and ultimately cell death.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrimidine Intermediate: : The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine. This reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Benzamide Formation: : The benzamide core is prepared by reacting 2-chlorobenzoyl chloride with an amine. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Coupling Reaction: : The final step involves coupling the pyrimidine intermediate with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the pyrimidine displaces the chloride on the benzamide. This reaction can be facilitated by using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro group attached to the benzamide ring
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the functional groups on the pyrimidine ring.
-
Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water or aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the pyrimidine ring to produce different functionalized derivatives.
Scientific Research Applications
2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide has several applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
-
Biological Studies: : It is used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This helps in elucidating the mechanisms of action of potential drugs.
-
Material Science: : The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as fluorescence or conductivity.
-
Chemical Biology: : It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(pyrimidin-4-ylmethyl)benzamide: Lacks the dimethylamino group, which may reduce its binding affinity and specificity.
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide: Lacks the chloro group, which can affect its reactivity and interaction with biological targets.
2-chloro-N-(methylpyrimidin-4-yl)methyl)benzamide: Has a methyl group instead of a dimethylamino group, which can alter its chemical and biological properties.
Uniqueness
The presence of both the chloro group and the dimethylamino group in 2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide provides a unique combination of electronic and steric properties. This enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
2-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)14-16-8-7-10(18-14)9-17-13(20)11-5-3-4-6-12(11)15/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCUQCLPYKJCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
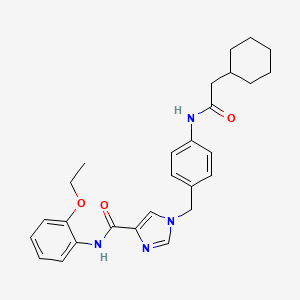
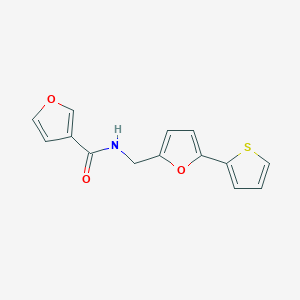
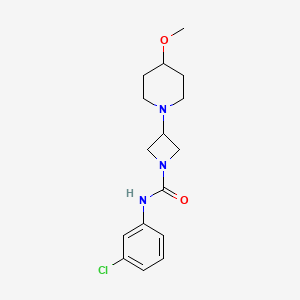
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide](/img/structure/B2519608.png)

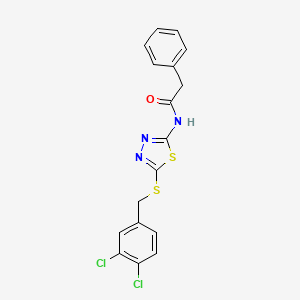

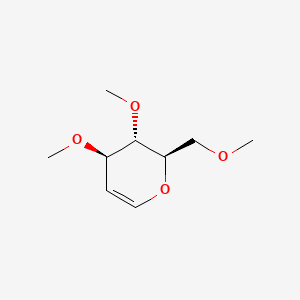
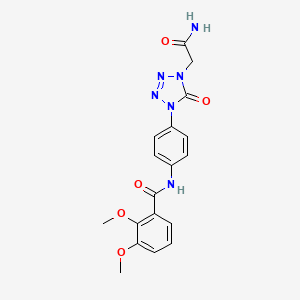
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)
